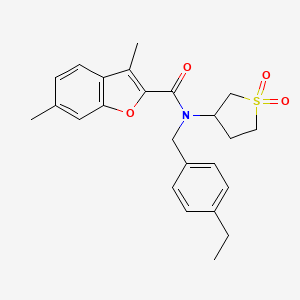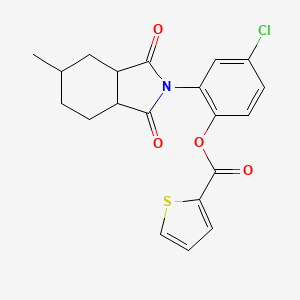![molecular formula C22H18N6OS2 B11601645 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11601645.png)
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzothiazole, quinazoline, and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, which are then coupled with a pyrimidine derivative under specific conditions. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
- **2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide .
Uniqueness
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its specific combination of benzothiazole, quinazoline, and pyrimidine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H18N6OS2 |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H18N6OS2/c1-12-7-8-15-13(2)23-20(25-17(15)9-12)28-21-24-14(10-19(29)27-21)11-30-22-26-16-5-3-4-6-18(16)31-22/h3-10H,11H2,1-2H3,(H2,23,24,25,27,28,29) |
InChI-Schlüssel |
QWMIYMLPAVGWDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11601563.png)
![2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzamide](/img/structure/B11601570.png)
![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601575.png)
![(5Z)-5-(4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601576.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)
![3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11601589.png)
![(5E)-5-(3,4-diethoxybenzylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601602.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)
![ethyl {2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11601625.png)
![11-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601627.png)


![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)
